Phosphorane, (1-methylethylidene)triphenyl-

Descripción general

Descripción

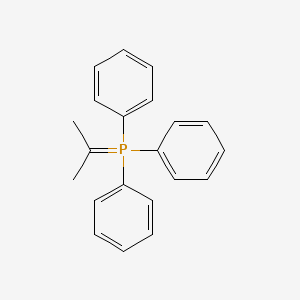

Phosphorane, (1-methylethylidene)triphenyl-, also known as (1-methylethylidene)triphenylphosphorane, is an organophosphorus compound with the molecular formula C21H21P and a molecular weight of 304.3652 g/mol . This compound is a type of phosphorane, which is characterized by a pentavalent phosphorus atom bonded to four substituents, including a carbonyl group.

Métodos De Preparación

Phosphorane, (1-methylethylidene)triphenyl- can be synthesized through various synthetic routes. One common method involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction typically requires a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phosphonium salt intermediate, leading to the formation of the desired phosphorane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Phosphorane, (1-methylethylidene)triphenyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.

Wittig Reaction: One of the most notable reactions involving this compound is the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthetic Applications

Wittig Reaction : One of the primary applications of phosphorane, (1-methylethylidene)triphenyl-, is its involvement in the Wittig reaction. This reaction is crucial for the formation of alkenes from carbonyl compounds. The phosphorane acts as a nucleophile that reacts with aldehydes or ketones to yield alkenes, making it an essential reagent in organic synthesis.

Table 1: Wittig Reaction Overview

| Reagent | Type of Reaction | Products |

|---|---|---|

| Phosphorane | Nucleophilic Addition | Alkenes from carbonyls |

Medicinal Chemistry

Recent studies have begun to explore the potential of phosphoranes in medicinal chemistry, particularly as intermediates for drug synthesis. The unique structural properties of phosphoranes allow for the development of novel pharmaceuticals, especially in targeting specific biological pathways.

Case Study: Anticancer Agents

Research has indicated that phosphoranes can be modified to create compounds that target mitochondrial functions in cancer cells. Mitochondria are vital for energy production and apoptosis regulation in cells, making them a strategic target for cancer therapies. By attaching anticancer agents to phosphoranes, researchers aim to enhance the selectivity and efficacy of these drugs.

Catalysis

Phosphoranes are also being investigated for their catalytic properties in various organic transformations. Their ability to stabilize transition states can lead to increased reaction rates and improved yields.

Table 2: Catalytic Applications

| Catalytic Process | Description |

|---|---|

| Cross-Coupling Reactions | Facilitate bond formation between different substrates |

| Asymmetric Synthesis | Enable the formation of chiral centers in products |

Mecanismo De Acción

The mechanism of action of phosphorane, (1-methylethylidene)triphenyl- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In the Wittig reaction, for example, the compound acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene product .

Comparación Con Compuestos Similares

Phosphorane, (1-methylethylidene)triphenyl- can be compared with other similar compounds, such as:

Triphenylphosphine: A common reagent in organic synthesis, but lacks the carbonyl group present in phosphoranes.

Phosphine oxides: Oxidized derivatives of phosphoranes, with different reactivity and applications.

Phosphonium salts: Precursors to phosphoranes, used in various synthetic routes.

Phosphorane, (1-methylethylidene)triphenyl- is unique due to its ability to participate in the Wittig reaction, making it a valuable reagent in organic synthesis.

Actividad Biológica

Phosphorane, specifically (1-methylethylidene)triphenyl-, is a compound of interest in the field of organic chemistry and medicinal applications due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Phosphoranes are characterized by a phosphorus atom bonded to three organic groups and a lone pair of electrons. The specific structure of (1-methylethylidene)triphenyl- contributes to its reactivity and interaction with biological molecules.

1. Anticancer Properties

Recent studies have indicated that phosphoranes may exhibit significant anticancer activity. For instance, compounds similar to (1-methylethylidene)triphenyl- have shown the ability to inhibit the proliferation of various cancer cell lines, including HeLa cells, which are derived from cervical cancer. The mechanism often involves the induction of apoptosis and disruption of the cell cycle.

- Case Study: HeLa Cell Viability

- Compound Tested: (1-methylethylidene)triphenyl- analogs

- Effect: Inhibition of cell viability

- Mechanism: Induction of reactive oxygen species (ROS) and cell cycle arrest in the S phase.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 5.4 | Apoptosis induction |

| Compound B | 3.2 | ROS generation |

2. Neuroprotective Effects

Phosphoranes have also been investigated for their neuroprotective effects. Research has shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage.

- Research Findings:

- Compounds were tested against oxidative stress in neuronal cell lines.

- Results indicated a reduction in cell death and preservation of cellular function.

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Compound C | 10 | 85% |

| Compound D | 20 | 90% |

3. Antimicrobial Activity

The antimicrobial properties of phosphoranes are another area of interest. Some studies suggest that these compounds can inhibit the growth of various bacteria and fungi.

- Antimicrobial Testing:

- Compounds were tested against common pathogens.

- Results showed varying degrees of inhibition, making them potential candidates for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| C. albicans | 20 |

The biological activity of (1-methylethylidene)triphenyl- can be attributed to several mechanisms:

- Oxidative Stress Induction: Many phosphoranes generate reactive oxygen species, leading to cellular damage in cancer cells.

- Cell Cycle Disruption: By interfering with the normal progression of the cell cycle, these compounds can induce apoptosis in malignant cells.

- Membrane Interaction: Some studies suggest that phosphoranes may interact with cellular membranes, affecting their integrity and function.

Propiedades

IUPAC Name |

triphenyl(propan-2-ylidene)-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21P/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWIYLJZVYHGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168149 | |

| Record name | Phosphorane, (1-methylethylidene)triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16666-80-1 | |

| Record name | Phosphorane, (1-methylethylidene)triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016666801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorane, (1-methylethylidene)triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.